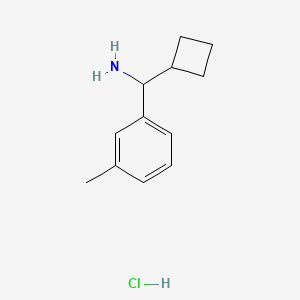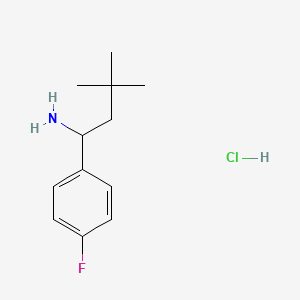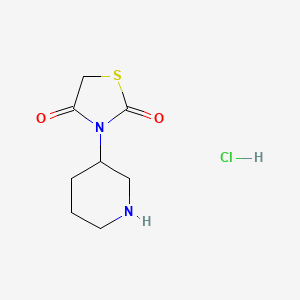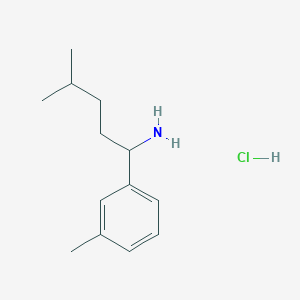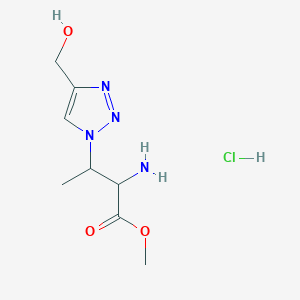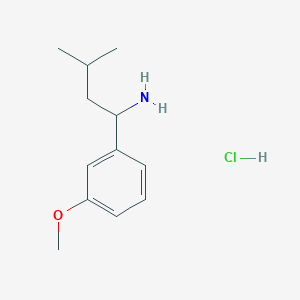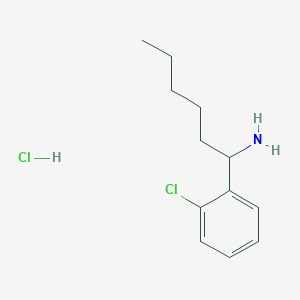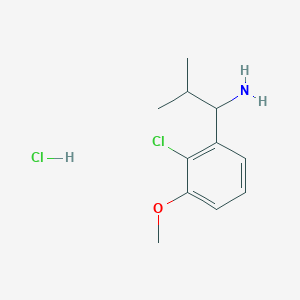
1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-(3-phenylpropyl)-2-pyrrolidinecarboxylic acid, commonly referred to as BPC-PPA, is an organic compound used in various scientific research applications. It is a carboxylic acid derivative of tert-butoxycarbonyl (BOC) and 3-phenylpropyl (PPA) groups. BPC-PPA is synthesized by a reaction between BOC and PPA in the presence of an acid catalyst. It is a versatile compound that has been used in a variety of research applications such as biochemical and physiological studies, laboratory experiments, and drug discovery.
Scientific Research Applications
BPC-PPA is used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of drugs and other compounds on biological systems. It has also been used in laboratory experiments to study the structure and function of proteins and other macromolecules. BPC-PPA has also been used in drug discovery to identify potential drug candidates.
Mechanism of Action
BPC-PPA is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought that BPC-PPA binds to the active site of the enzyme and prevents it from carrying out its normal function. This can lead to a decrease in the metabolism of the drug or other compound, resulting in an increase in its effectiveness.
Biochemical and Physiological Effects
BPC-PPA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, BPC-PPA has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of proteins involved in signal transduction pathways. In addition, BPC-PPA has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and lipids.
Advantages and Limitations for Lab Experiments
The use of BPC-PPA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and is not easily degraded by light or heat. Additionally, BPC-PPA has been shown to be a potent inhibitor of enzymes involved in the metabolism of drugs and other compounds, making it a useful tool for drug discovery.
However, there are also some limitations to using BPC-PPA in laboratory experiments. It has been shown to be toxic to cells in high concentrations and can cause adverse side effects. Additionally, BPC-PPA is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The use of BPC-PPA in scientific research is likely to continue to grow. Future research is likely to focus on further elucidating the mechanisms of action of BPC-PPA and its effects on biochemical and physiological processes. Additionally, research is likely to focus on the development of new synthetic methods for BPC-PPA and the development of new uses for BPC-PPA in drug discovery and other scientific applications.
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-13-12-15(16(20)17(21)22)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVIAYZDVHANGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



